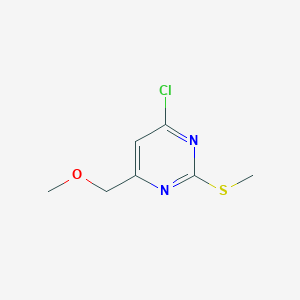![molecular formula C25H25BrN4O2S B2490266 N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794783-78-0](/img/structure/B2490266.png)
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls into a category of complex organic molecules that often exhibit significant biological activity. It contains multiple functional groups, including an acetamide, a thioether, and a bromo-substituted phenyl group, which may contribute to its chemical reactivity and potential biological interactions.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step reactions, starting from simpler precursors. The process may involve the formation of the pyrrolo[3,2-d]pyrimidin core, followed by sequential addition of side chains and functional groups through reactions like nucleophilic substitution, amidation, and thiolation (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure likely exhibits a conformation influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance, affecting its three-dimensional shape and, consequently, its biological activity. Crystallography studies of similar compounds provide insights into how different substituents affect molecular conformation (Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antitumor Potential
- The pyrrolo[2,3-d]pyrimidine scaffold, related to the chemical compound , has shown promise in the development of antitumor agents. Compounds with this scaffold have been synthesized and evaluated for their potential in inhibiting human dihydrofolate reductase and human thymidylate synthase, which are critical enzymes in cancer cell growth. One study demonstrated that these compounds can inhibit the growth of several human tumor cell lines in culture with significant potency (Gangjee et al., 2005).
Antimicrobial and Antiviral Applications
- Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial and antiviral properties. Certain compounds within this group have shown promising results against various bacterial strains and viruses, including their effectiveness against Newcastle disease (Hilmy et al., 2021).
- The synthesis of novel pyrrolopyrimidine derivatives has demonstrated significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Synthesis and Characterization
- The compound and its derivatives have been subjects of extensive synthetic studies to understand their chemical behavior and potential applications in various fields. These studies focus on synthesizing various derivatives and analyzing their structural and chemical properties (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-10-11-20(26)16(2)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXEQUXPTYBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)
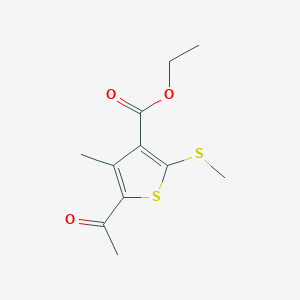

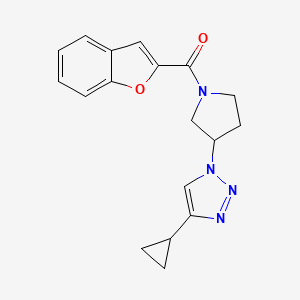
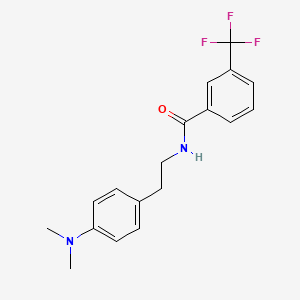
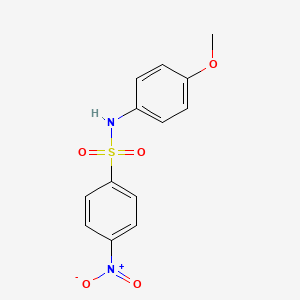
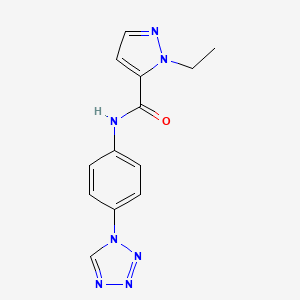
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

